molecular formula C13H14N2O4S B2937540 1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2117452-61-4

1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2937540
CAS No.: 2117452-61-4
M. Wt: 294.33
InChI Key: PTWITDIRYCNRDN-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a complex organic compound with a unique structural framework. It combines various functional groups, including a thienyl ring and a furo[3,4-d]pyrimidine moiety. These structural features make it an intriguing subject of study in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step reactions One common method starts with the preparation of the furo[3,4-d]pyrimidine ring system through a condensation reaction between appropriate precursorsIndustrial Production Methods: Although specific industrial methods for large-scale production might vary, they often rely on optimizing the above synthetic routes to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Reduction reactions often utilize agents such as lithium aluminum hydride. Substitution reactions frequently employ conditions that activate the compound's reactive sites, such as in the presence of strong bases or acids. Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In the realm of chemistry, it serves as a precursor or intermediate in the synthesis of other complex molecules. Its unique structure makes it a valuable scaffold in medicinal chemistry for designing new drugs. Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Medicine: Its structural analogs may exhibit pharmacological activities, including anti-inflammatory or anticancer properties. Researchers are investigating its potential as a therapeutic agent. Industry: It finds applications in the development of new materials, including polymers and advanced coatings, due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to active sites or allosteric sites, modulating the activity of these biological macromolecules. Pathways involved in its action could include signal transduction pathways, metabolic pathways, or regulatory pathways in cells.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other furo[3,4-d]pyrimidine derivatives, 1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is unique due to its specific substitution pattern. This uniqueness can translate into distinct chemical reactivity and biological activity. List of Similar Compounds: Similar compounds include various furo[3,4-d]pyrimidine derivatives, such as those substituted with different alkyl, aryl, or heteroaryl groups

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Properties

IUPAC Name

1-(2-methoxyethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-5-4-15-8-7-19-12(16)10(8)11(14-13(15)17)9-3-2-6-20-9/h2-3,6,11H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWITDIRYCNRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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